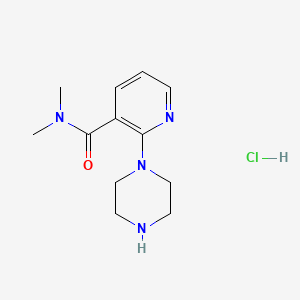

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride

Description

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride (CAS: 902836-08-2) is a nicotinamide derivative featuring a piperazine ring substituted at the 2-position of the pyridine core. Its molecular formula is C₁₂H₁₈ClN₅O, with a molecular weight of 270.76 g/mol and a purity of 95% in commercial preparations . The compound is supplied by Fluorochem and is intended for laboratory use, with applications in pharmaceutical research, particularly as a building block for drug discovery. The InChIKey (YRPLJKUUYNCGQS-UHFFFAOYSA-N) confirms its structural uniqueness, and its synthesis likely involves coupling dimethylamine with a piperazinyl-nicotinamide precursor .

Properties

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O.ClH/c1-15(2)12(17)10-4-3-5-14-11(10)16-8-6-13-7-9-16;/h3-5,13H,6-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPLJKUUYNCGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697382 | |

| Record name | N,N-Dimethyl-2-(piperazin-1-yl)pyridine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-08-2 | |

| Record name | N,N-Dimethyl-2-(piperazin-1-yl)pyridine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride typically involves the reaction of 2-chloronicotinic acid with N,N-dimethylpiperazine in the presence of a suitable base. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds.

Scientific Research Applications

Scientific Research Applications

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride has been studied for various applications in scientific research:

Medicinal Chemistry

This compound is explored for its potential as a therapeutic agent due to its structural resemblance to nicotinamide, which is involved in cellular processes such as energy metabolism.

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties: In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines:

- MCF-7 (Breast Cancer): IC50 = 18 µM

- A549 (Lung Cancer): IC50 = 22 µM

- HeLa (Cervical Cancer): IC50 = 25 µM.

- Neurotransmitter Modulation: Studies suggest that it may influence serotonin levels, indicating potential applications in treating mood disorders such as anxiety and depression.

Histone Deacetylase (HDAC) Inhibition

The compound possesses a nicotinamide group, a common feature among HDAC inhibitors, which are critical in regulating gene expression and have implications in cancer therapy .

Case Studies

Several studies have documented the effects and potential applications of this compound:

In Vitro Studies:

A study assessing the cytotoxic effects on human cancer cell lines indicated significant activity against various types of cancer cells, supporting its potential role as an anticancer agent.

Mechanistic Studies:

Research focused on DMPN's interaction with PARP1 demonstrated its ability to enhance apoptosis in treated cancer cells, highlighting its therapeutic promise.

Neurotransmitter Studies:

Investigations into its modulation of serotonin receptors suggested possible therapeutic applications for anxiety and depression.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related compounds:

Pharmacological and Physicochemical Differences

In contrast, the N-ethyl-N-methyl analogue (CAS 1858252-11-5) offers increased metabolic stability due to steric hindrance but may reduce aqueous solubility . The cyclopropyl substituent (CAS 902836-65-1) introduces rigidity, which could improve receptor-binding specificity in drug candidates .

Salt Forms and Solubility: The dihydrochloride salt of N-Benzyl-2-piperazin-1-yl-acetamide (CAS 827614-58-4) enhances solubility compared to the monohydrochloride form of the parent compound, making it preferable for formulation .

Purity and Regulatory Compliance :

- The N-Ethyl-N-methyl variant (≥97% purity) meets stringent pharmaceutical standards, whereas the parent compound (95% purity) may require additional purification for clinical use .

Impurities and Byproducts

Related impurities in pharmaceutical contexts include:

- 1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride (CAS 879671-67-7): A byproduct from synthetic pathways, underscoring the importance of optimized reaction conditions .

Biological Activity

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride (DMPN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

DMPN is characterized by a piperazine moiety attached to a nicotinamide structure, with the molecular formula and a molecular weight of approximately 270.76 g/mol. The presence of the piperazine ring is significant as it is commonly found in various biologically active compounds, suggesting potential interactions with multiple biological targets.

Target Interactions

DMPN primarily interacts with GABA receptors , functioning as a GABA receptor agonist . This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of target organisms such as parasitic worms. The compound's mechanism can be summarized as follows:

- Binding to GABA Receptors : DMPN binds selectively to GABA receptors, inhibiting neurotransmitter release.

- Biochemical Pathways : Activation of GABA pathways disrupts normal muscle contraction and nerve signal transmission.

Antimicrobial Properties

Research indicates that DMPN exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms by which DMPN exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

DMPN has been explored for its anticancer properties. Preliminary studies indicate that it may modulate neurotransmitter systems, which could influence tumor growth and metastasis. The compound's structural similarity to nicotinamide may allow it to interact with pathways involved in cellular signaling and energy metabolism, potentially impacting cancer cell viability.

Research Findings and Case Studies

Several studies have investigated the biological activity of DMPN:

-

In Vitro Studies : A study assessing the cytotoxic effects of DMPN on human cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM. The IC50 values ranged from 15 to 30 µM depending on the cell line tested.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 18 A549 (Lung Cancer) 22 HeLa (Cervical Cancer) 25 - Mechanistic Studies : Another research project focused on DMPN's interaction with PARP1 (Poly(ADP-ribose) polymerase), an important enzyme in DNA repair mechanisms. DMPN was found to inhibit PARP1 activity, enhancing apoptosis in cancer cells.

- Neurotransmitter Modulation : DMPN's potential as a modulator of serotonin receptors was explored in a study examining its effects on mood disorders. Results indicated that DMPN could influence serotonin levels, suggesting therapeutic applications for anxiety and depression.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structure of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride?

- Methodological Answer: Use a combination of chromatographic and spectroscopic techniques:

- HPLC/UPLC : Employ C18 reverse-phase columns with mobile phases like acetonitrile:water (0.1% trifluoroacetic acid) for purity assessment. Impurity profiling can reference pharmacopeial standards (e.g., EP or USP guidelines) .

- NMR : H and C NMR in deuterated DMSO or CDCl to confirm the piperazine ring, dimethylamide, and nicotinamide moieties .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Gas Chromatography : For residual solvent analysis (e.g., pyridine detection as per USP protocols using hydrogen flame-ionization detectors) .

Q. How can researchers synthesize this compound with high yield and purity?

- Methodological Answer:

- Step 1 : React 2-chloronicotinamide with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to form the piperazinyl intermediate.

- Step 2 : Quaternize the tertiary amine using dimethyl sulfate or methyl iodide in the presence of a base (e.g., KCO) .

- Purification : Recrystallize from ethanol:water (4:1) or use flash chromatography (silica gel, dichloromethane:methanol gradients) .

- Quality Control : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm final purity by HPLC (>95%) .

Q. What are the common impurities in this compound, and how can they be identified?

- Methodological Answer:

- Major Impurities : Unreacted starting materials (e.g., 2-chloronicotinamide), N-methylated byproducts, or oxidized piperazine derivatives.

- Detection : Use impurity reference standards (e.g., EP Impurities B or D) with HPLC-MS/MS. For example, a C8 column and gradient elution (0.1% formic acid in water/acetonitrile) can resolve degradation products .

- Quantification : Compare peak areas against spiked samples with known impurity concentrations .

Advanced Research Questions

Q. How to design experiments to study its receptor-binding affinity and selectivity?

- Methodological Answer:

- Radioligand Displacement Assays : Use H-labeled ligands (e.g., 5-HT or D receptor antagonists) in membrane preparations from transfected HEK293 cells. Calculate IC values via nonlinear regression .

- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assays) to assess agonist/antagonist activity .

- Selectivity Screening : Test against receptor panels (e.g., CEREP Psychoactive Drug Screening Program) to identify off-target effects .

Q. How to resolve discrepancies in reported pharmacological activities across studies?

- Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, species differences in receptor homology, buffer pH). For example, D receptor affinity may vary between rodent and human isoforms .

- Control Experiments : Replicate studies using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and include positive controls (e.g., aripiprazole for D/D receptors) .

- Data Normalization : Express activities as % inhibition relative to vehicle controls to account for inter-lab variability .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and metabolite profiling?

- Methodological Answer:

- Rodent Models : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., N-demethylated or piperazine-hydroxylated derivatives) using a QTRAP 6500+ system with ESI+ ionization .

- Tissue Distribution : Euthanize animals, homogenize tissues (liver, brain, kidneys), and extract compounds via solid-phase extraction (C18 cartridges) .

Q. How to assess its stability under varying storage conditions for long-term studies?

- Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .

- Accelerated Stability Testing : Store lyophilized powder at -20°C, 4°C, and 25°C. Assess potency monthly using receptor-binding assays .

- Excipient Compatibility : Test with common formulation additives (e.g., mannitol, lactose) using differential scanning calorimetry (DSC) to detect interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.